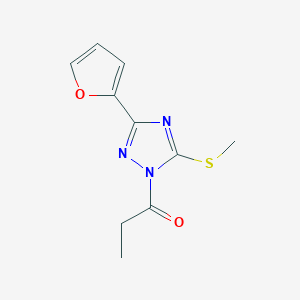
N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as IBN-1, is a chemical compound that has been synthesized and studied for various scientific research applications. IBN-1 is a derivative of benzodioxine, which is a heterocyclic compound that has been found to have various biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and reducing inflammation. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of various inflammatory mediators, including prostaglandins and cytokines.
Biochemical and Physiological Effects:
N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its ability to exhibit cytotoxic and anti-inflammatory activity. This makes it a useful tool for studying cancer and inflammation. However, one limitation of using N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its potential toxicity. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit cytotoxic activity against normal cells as well as cancer cells. Therefore, caution must be taken when using N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments.
Orientations Futures
There are several future directions for research on N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One future direction is to study its potential as a chemotherapeutic agent. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit cytotoxic activity against various cancer cell lines, and further studies could determine its potential as a treatment for cancer. Another future direction is to study its potential as an anti-inflammatory agent. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-inflammatory activity in various in vitro and in vivo models, and further studies could determine its potential as a treatment for inflammatory diseases. Additionally, further studies could be done to determine the mechanism of action of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the reaction between 3-iodo-4-methoxybenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and results in the formation of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
Applications De Recherche Scientifique
N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied for its potential as an anti-cancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been studied for its potential as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity in various in vitro and in vivo models.
Propriétés
IUPAC Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O4/c1-22-13-7-6-11(8-12(13)18)9-19-20-17(21)16-10-23-14-4-2-3-5-15(14)24-16/h2-9,16H,10H2,1H3,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVFEWIJKCNRBV-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)

![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)
![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)